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Compound of Interest

Compound Name: 4-Chloro-3-fluorocinnamic acid

CAS No.: 202982-66-9

Cat. No.: B1310188 Get Quote

Technical Guide: 4-Chloro-3-fluorocinnamic Acid
Molecular Architecture, Synthesis, and Applications in Medicinal Chemistry

Executive Summary
4-Chloro-3-fluorocinnamic acid (CAS 202982-66-9) is a specialized fluorinated

phenylpropanoid building block used primarily in the development of small-molecule

therapeutics. Its structural core—a cinnamic acid scaffold substituted with a chlorine atom at

the para-position and a fluorine atom at the meta-position—imparts unique electronic and steric

properties. This substitution pattern is critical for modulating metabolic stability (blocking para-

hydroxylation) and enhancing lipophilicity, making it a valuable intermediate in the synthesis of

kinase inhibitors (e.g., Akt, GSK-3) and other bioactive heterocycles.

Molecular Architecture & Physicochemical
Properties[1][2][3]
Structural Analysis
The molecule consists of a phenyl ring substituted with a carboxylic acid-terminated vinyl group

(propenoic acid moiety). The trans (
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) configuration of the double bond is thermodynamically favored and is the standard form used
in synthesis.

Fluorine Effect: The fluorine atom at C3 exerts a strong inductive electron-withdrawing effect

(-I), deactivating the ring but also providing a metabolic handle. It creates a dipole moment

that can influence binding affinity in enzyme pockets.

Chlorine Effect: The chlorine at C4 provides bulk (steric hindrance) and lipophilicity, often

filling hydrophobic pockets in target proteins.

Key Physicochemical Data
Property Value / Description

Chemical Name (E)-3-(4-Chloro-3-fluorophenyl)acrylic acid

CAS Number 202982-66-9

Molecular Formula

C

H

ClFO

Molecular Weight 200.59 g/mol

Appearance White to off-white crystalline powder

Melting Point
~190–210 °C (Estimated based on congeners;

specific batch data varies)

Solubility
Soluble in DMSO, Methanol, Ethanol; Sparingly

soluble in water

pKa (Calc.) ~4.3 (Carboxylic acid proton)

LogP (Calc.) ~2.8 (Indicates moderate lipophilicity)

Synthesis & Manufacturing Protocols
The most robust route for synthesizing 4-Chloro-3-fluorocinnamic acid is the Knoevenagel

Condensation. This method is preferred over the Heck reaction for scale-up due to the lower
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cost of reagents (malonic acid vs. palladium catalysts) and easier purification.

Reaction Pathway (Graphviz)
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Figure 1: Knoevenagel condensation pathway converting 4-chloro-3-fluorobenzaldehyde to the

target cinnamic acid via a decarboxylative mechanism.

Detailed Experimental Protocol
Objective: Synthesis of 10 g of 4-Chloro-3-fluorocinnamic acid.

Reagents:

4-Chloro-3-fluorobenzaldehyde (CAS 5527-95-7): 10.0 g (63.1 mmol)

Malonic acid: 13.1 g (126 mmol, 2.0 eq)

Pyridine: 20 mL (Solvent/Base)

Piperidine: 1.0 mL (Catalyst)

Hydrochloric acid (1M): For acidification

Procedure:

Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-

3-fluorobenzaldehyde (10.0 g) in pyridine (20 mL).

Addition: Add malonic acid (13.1 g) followed by piperidine (1.0 mL).
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Reaction: Heat the mixture to 80–100 °C for 3–5 hours. Evolution of CO

gas indicates the decarboxylation step is proceeding.

Monitoring: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1) or HPLC. The

aldehyde spot should disappear.

Work-up:

Cool the reaction mixture to room temperature.

Pour the mixture into ice-cold water (100 mL) containing concentrated HCl (enough to

bring pH < 2). The pyridine salt will solubilize, and the product will precipitate.

Stir vigorously for 30 minutes to ensure complete precipitation.

Purification:

Filter the white precipitate under vacuum.

Wash the filter cake with cold water (3 x 20 mL) to remove residual pyridine and malonic

acid.

Recrystallization: Recrystallize from Ethanol/Water (9:1) or pure Ethanol to obtain high-

purity crystals.

Drying: Dry in a vacuum oven at 50 °C for 12 hours.

Yield Expectation: 85–95% (approx. 10.5–11.5 g).

Analytical Characterization
To validate the structure, researchers should look for specific signals in NMR and IR

spectroscopy.

Proton NMR ( H NMR, 400 MHz, DMSO- )
Carboxylic Acid:
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12.5 ppm (broad singlet, 1H, -COOH).

Vinyl Protons:

7.60 ppm (d,

Hz, 1H, Ar-CH=). The large coupling constant confirms the trans (

) geometry.

6.65 ppm (d,

Hz, 1H, =CH-COOH).

Aromatic Protons:

7.7–7.4 ppm (multiplets, 3H). The fluorine atom will cause splitting of adjacent protons
(coupling constants

Hz).

Infrared Spectroscopy (FT-IR)
C=O Stretch: Strong band at 1680–1700 cm

(conjugated acid).

O-H Stretch: Broad band at 2500–3300 cm

.

C=C Stretch: Sharp band at ~1630 cm

(alkene).

C-F Stretch: distinct band around 1100–1250 cm

.

Applications in Drug Discovery
4-Chloro-3-fluorocinnamic acid is not just a final product but a versatile scaffold.
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Bioisosterism & Metabolic Stability
In medicinal chemistry, replacing a hydrogen with fluorine (H

F) blocks metabolic oxidation at specific sites. The 3-fluoro substituent prevents metabolism at
the meta position, while the 4-chloro substituent blocks the para position, forcing metabolism to
less favorable sites or increasing the molecule's half-life (

).

Synthetic Utility Workflow
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Figure 2: Downstream synthetic utility of the core scaffold in generating bioactive libraries.

Safety & Handling (SDS Summary)
GHS Classification: Warning.[1]

Hazard Statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.
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Handling: Use standard PPE (gloves, goggles, lab coat). Perform synthesis in a fume hood,

especially during the acidification step where pyridine fumes may be released.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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